4-Tert-butyl 2-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate
Overview
Description
4-Tert-butyl 2-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C15H20ClNO5S and its molecular weight is 361.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Research indicates methods for synthesizing related compounds, such as thiophenecarboxylic acids containing α-alkyl radicals like methyl and tert-butyl, which are relevant to the synthesis of 4-Tert-butyl 2-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate. These processes include formylation, acetylation, and bromination techniques (Gol'dfarb & Konstantinov, 1958).
Chemical Properties and Reactions : The reaction of similar esters with nucleophilic reagents has been explored, indicating potential pathways and reactions involving compounds like this compound. These studies provide insights into the electrophilic and nucleophilic behaviors of such compounds (Pevzner, 2003).
X-ray and DFT Analyses : Detailed analyses such as X-ray crystallographic and DFT (Density Functional Theory) studies on similar thiophene derivatives have been conducted. These studies offer valuable information on the molecular structure, intramolecular hydrogen bonding, and other physical properties, which are crucial for understanding the chemical nature of this compound (Çolak et al., 2021).
Chemical Applications
Organic Synthesis Optimization : Studies focusing on the synthesis of derivatives similar to the compound reveal the importance of controlling selectivity through factors like lithium coordination and steric hindrance. These insights are valuable for optimizing the synthesis of complex organic compounds, including this compound (Nishio et al., 2011).
Insecticidal Properties : Some studies have explored the insecticidal properties of compounds structurally similar to this compound. These findings could suggest potential applications in pest control or related fields (Weston et al., 1995).
Electrophilic Substitution Studies : Research on the electrophilic substitution of related thiophene compounds provides insights into the reactivity and potential chemical pathways that could be relevant for this compound. Understanding these reactions is crucial for predicting and manipulating the compound's behavior in various chemical contexts (Belen’kii et al., 1993).
Properties
IUPAC Name |
4-O-tert-butyl 2-O-ethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO5S/c1-6-21-14(20)11-8(2)10(13(19)22-15(3,4)5)12(23-11)17-9(18)7-16/h6-7H2,1-5H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZNSLYLFYOAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CCl)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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